![molecular formula C13H18N2O3S B2437078 N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide CAS No. 2411243-58-6](/img/structure/B2437078.png)
N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide” is also known as EN450 . It is a molecular glue that covalently interacts with a cysteine residue on the E2 ubiquitin ligase UBE2D . It has displayed anti-proliferative effects in HAP1 leukemia cells . Its antiproliferative effects were elicited via proteasome-dependent degradation of nuclear factor kappa B subunit 1(NFkB1) .
Molecular Structure Analysis
The molecular weight of “N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide” is 288.75 . Its molecular formula is C11H13ClN2O3S .Physical And Chemical Properties Analysis
“N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide” is a white to off-white solid . It is soluble in DMSO (at least 80 mg/ml) .Mechanism of Action
“N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide” covalently interacts with a cysteine residue on the E2 ubiquitin ligase UBE2D . This interaction leads to the proteasome-dependent degradation of nuclear factor kappa B subunit 1(NFkB1), which in turn results in anti-proliferative effects in HAP1 leukemia cells .
Safety and Hazards
“N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide” is sold on the Internet as a 'research chemical’ . Like other synthetic fentanyls, such as acetylfentanyl, it poses a serious risk of fatal intoxication . In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .
Future Directions
The rapid emergence of new psychoactive substances (NPS) like “N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide” presents a serious problem for public health . Future research should focus on understanding the pharmacological properties of these substances and developing strategies to mitigate their harmful effects. It’s also crucial to continue monitoring the market for the emergence of new substances .
properties
IUPAC Name |
N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-5-13(16)14-10(2)11-7-6-8-12(9-11)19(17,18)15(3)4/h5-10H,1H2,2-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJMRYRRTSJYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)N(C)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2436995.png)
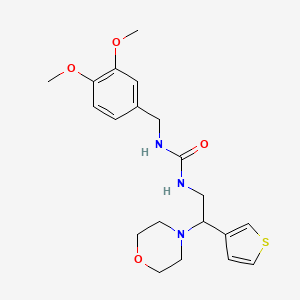
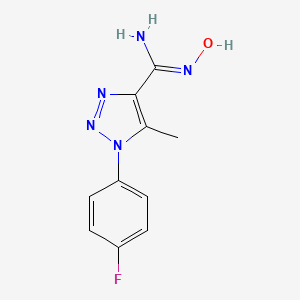

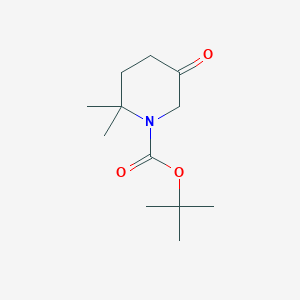
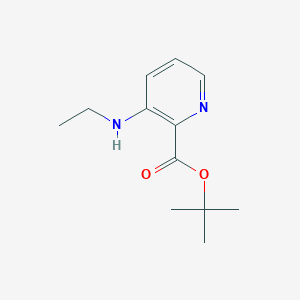
![Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid](/img/structure/B2437003.png)


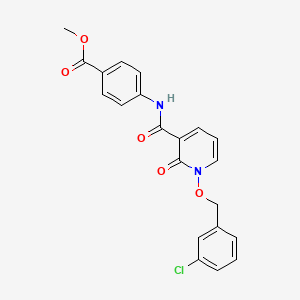

![2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide](/img/structure/B2437013.png)
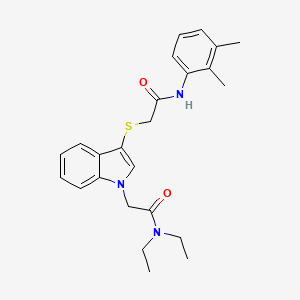
![methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2437018.png)